TRPA1 Antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

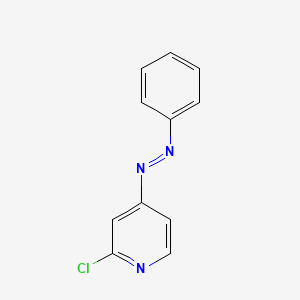

C11H8ClN3 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

(2-chloro-4-pyridinyl)-phenyldiazene |

InChI |

InChI=1S/C11H8ClN3/c12-11-8-10(6-7-13-11)15-14-9-4-2-1-3-5-9/h1-8H |

InChI Key |

QFVFNQVNZCUQHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Potent and Selective TRPA1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in the development of novel analgesics and anti-inflammatory therapeutics. As a key sensor of noxious chemical and environmental stimuli, its modulation offers a promising avenue for treating a variety of conditions, including neuropathic pain, inflammatory pain, and respiratory disorders. This technical guide provides an in-depth overview of the discovery and synthesis of potent and selective TRPA1 antagonists, with a focus on two prominent examples: GRC 17536 and A-967079. Detailed experimental protocols for the characterization of such compounds are provided, alongside a summary of their pharmacological and physicochemical properties.

Introduction: TRPA1 as a Therapeutic Target

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system. It functions as a primary sensor for a wide array of exogenous and endogenous irritants, including environmental pollutants, pungent natural compounds, and inflammatory mediators. Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals. Its role as a key integrator of noxious stimuli has positioned TRPA1 as a highly attractive target for the development of novel pain therapeutics. The pursuit of selective TRPA1 antagonists aims to block this initial step in the pain signaling cascade, potentially offering a more targeted and effective approach to pain management with fewer side effects than existing therapies.

The TRPA1 Signaling Pathway

Upon activation by an agonist, the TRPA1 channel opens, leading to an influx of calcium ions. This influx triggers a signaling cascade that results in the release of neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the sensory nerve endings. These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of immune cells, further sensitizing the nerve endings and amplifying the pain signal.

Discovery and Synthesis of Key TRPA1 Antagonists

The development of potent and selective TRPA1 antagonists has been a major focus of drug discovery efforts. This section details the discovery and synthesis of two notable examples, GRC 17536 and A-967079.

GRC 17536 (Glenmark Pharmaceuticals)

GRC 17536 is a potent and selective, orally available TRPA1 antagonist developed by Glenmark Pharmaceuticals. It has shown efficacy in preclinical models of neuropathic and inflammatory pain and has been investigated in clinical trials for painful diabetic neuropathy.[1]

While the exact synthesis of GRC 17536 is proprietary, a representative synthetic route for a thienopyrimidinedione class of TRPA1 antagonists, to which GRC 17536 belongs, can be found in patents filed by Glenmark Pharmaceuticals.[2][3][4] A general scheme is presented below:

Representative Synthesis of a Thienopyrimidinedione Core:

The synthesis generally involves the construction of the thienopyrimidine core followed by functionalization. A plausible, generalized route could involve the reaction of a substituted aminothiophene with a suitable carbonyl-containing component to form the pyrimidinedione ring, followed by further modifications to introduce the desired side chains.

A-967079 (Abbott Laboratories)

A-967079 is a highly potent and selective TRPA1 antagonist that has been widely used as a research tool to investigate the role of TRPA1 in various physiological and pathological processes. It is characterized by its (1E,3E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one oxime structure.

Synthesis of A-967079:

The synthesis of A-967079, an oxime, can be achieved through the condensation of the corresponding ketone with hydroxylamine. A general synthetic approach is as follows:

-

Synthesis of the Ketone Intermediate: The precursor, (1E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one, can be synthesized through various methods of carbon-carbon bond formation, such as an aldol condensation between 4-fluorobenzaldehyde and 2-pentanone, followed by dehydration.

-

Oxime Formation: The synthesized ketone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or potassium hydroxide) to yield the final product, A-967079. The reaction mixture is typically refluxed, and the product can be purified by crystallization.

Quantitative Data and Physicochemical Properties

The potency, selectivity, and physicochemical properties of TRPA1 antagonists are critical for their development as therapeutic agents. The following tables summarize key quantitative data for GRC 17536 and A-967079.

Table 1: In Vitro Potency of GRC 17536 and A-967079

| Compound | Target | Agonist | Assay | IC50 (nM) | Reference(s) |

| GRC 17536 | Human TRPA1 | Citric Acid | Ca2+ Influx | 4.6 | |

| Human TRPA1 | AITC | Ca2+ Influx | ~10 | ||

| A-967079 | Human TRPA1 | AITC | Ca2+ Influx | 67 | |

| Rat TRPA1 | AITC | Ca2+ Influx | 289 |

Table 2: Physicochemical Properties of A-967079

| Property | Value | Reference(s) |

| Molecular Formula | C12H14FNO | |

| Molecular Weight | 207.25 g/mol | |

| Solubility | Soluble in DMSO and ethanol | |

| IUPAC Name | (1E,3E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one oxime |

Table 3: Pharmacokinetic Parameters of A-967079 in Rats (Intravenous Administration)

| Parameter | Value | Reference(s) |

| Cmax | 26.6 µM | |

| tmax | 1.50 h | |

| Distribution Half-life (t1/2,dis) | 1.8 h |

Experimental Protocols

The characterization of TRPA1 antagonists relies on a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Calcium Influx Assay (FLIPR/FlexStation)

This is a high-throughput screening method to measure the ability of a compound to inhibit TRPA1 channel activation.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).

-

Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: After washing to remove extracellular dye, cells are pre-incubated with various concentrations of the test antagonist (e.g., A-967079) for 15 minutes at room temperature.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a FlexStation. Baseline fluorescence is measured before the automated addition of a TRPA1 agonist (e.g., allyl isothiocyanate - AITC). Fluorescence is then monitored for several minutes to measure the change in intracellular calcium concentration.

-

Data Analysis: The agonist-induced increase in fluorescence is quantified, and the percentage of inhibition by the antagonist is calculated. IC50 values are determined by fitting the data to a four-parameter logistic equation.

In Vivo Model of Inflammatory Pain (CFA-Induced Mechanical Hyperalgesia)

This model is used to assess the efficacy of a TRPA1 antagonist in reducing pain associated with inflammation.

Detailed Methodology:

-

Induction of Inflammation: Male Sprague-Dawley rats are lightly anesthetized, and a subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw to induce localized inflammation.

-

Assessment of Mechanical Hyperalgesia: Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined before and at various time points after CFA injection.

-

Drug Administration: The TRPA1 antagonist (e.g., A-967079) or vehicle is administered systemically (e.g., intravenously or orally) at a defined time point after CFA injection.

-

Post-Treatment Assessment: Paw withdrawal thresholds are reassessed at multiple time points after drug administration to determine the effect of the antagonist on mechanical hyperalgesia.

-

Data Analysis: The changes in paw withdrawal threshold are calculated and compared between the vehicle- and antagonist-treated groups to determine the analgesic efficacy of the compound.

In Vivo Model of Respiratory Response (Citric Acid-Induced Cough in Guinea Pigs)

This model is used to evaluate the potential of a TRPA1 antagonist to treat cough.

Detailed Methodology:

-

Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions.

-

Drug Administration: Animals are pre-treated with the TRPA1 antagonist (e.g., GRC 17536) or vehicle via the desired route of administration (e.g., oral gavage).

-

Cough Induction: After a defined pre-treatment period, the animals are exposed to an aerosol of citric acid for a specific duration to induce coughing.

-

Cough Assessment: The number of coughs is counted by a trained observer during and immediately after the citric acid challenge.

-

Data Analysis: The percentage of inhibition of the cough response in the antagonist-treated group is calculated relative to the vehicle-treated group.

Conclusion

The discovery and development of potent and selective TRPA1 antagonists represent a significant advancement in the search for novel pain and anti-inflammatory therapies. Compounds such as GRC 17536 and A-967079 have been instrumental in validating TRPA1 as a therapeutic target and serve as valuable tools for ongoing research. The experimental protocols detailed in this guide provide a framework for the identification and characterization of new generations of TRPA1 modulators with improved efficacy and safety profiles. As our understanding of the intricate role of TRPA1 in various disease states continues to grow, so too will the potential for targeted therapies that offer relief to patients suffering from a range of debilitating conditions.

References

The Optical Control of Nociception: A Technical Guide to Photoswitchable TRPA1 Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of photoswitchable modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory conditions. The ability to precisely control TRPA1 activity with light offers unprecedented opportunities for research and therapeutic development. This document details the properties of known photoswitchable TRPA1 modulators, experimental protocols for their characterization, and the underlying signaling pathways.

Introduction to Photoswitchable TRPA1 Modulation

The TRPA1 ion channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress. Its role in pain and neurogenic inflammation has made it a significant target for analgesic drug development.[1][2][3]

Optopharmacology, a field that uses light to control the activity of drugs, provides a powerful approach to study and potentially treat conditions involving TRPA1.[4] Photoswitchable TRPA1 modulators are small molecules that can be reversibly isomerized between two distinct shapes using different wavelengths of light. This isomerization alters their biological activity, allowing for precise spatiotemporal control of TRPA1 channel function.

It is important to note that while some commercially available compounds are labeled "TRPA1 Antagonist 3," they are described in scientific literature and supplier databases as photoswitchable agonists that enable optical control of the TRPA1 channel.[5] This guide will focus on the properties and methodologies related to these and other reported photoswitchable TRPA1 agonists.

Quantitative Data on Photoswitchable TRPA1 Modulators

The following table summarizes the key quantitative parameters for several reported series of photoswitchable TRPA1 agonists. These compounds utilize different photoswitchable scaffolds, primarily azobenzene and aryl azopyrrole derivatives.

| Compound Series | Photoswitch Core | Isomerization Wavelengths | Key Findings | Reference |

| PSTRAPs (PSTRAP1-4) | Azobenzene | Blue light (450-490 nm) for one state, darkness for the reverse | PSTRAP-2 and PSTRAP-4 demonstrate reversible modulation of TRPA1 channel function. They can activate and deactivate TRPA1 currents in CHO cells. | |

| Azobenzene Derivatives (Series 1 & 2) | Azobenzene | Not specified in detail, but described as photoswitchable | Compounds 1g and 2c are potent photoswitchable TRPA1 agonists that can alleviate capsaicin-induced pain in mice through channel desensitization. | |

| TRPswitch-C | Aryl azopyrrole | Visible light | Provides a red-shifted chemotype for optical control of TRPA1 in live zebrafish larvae. | |

| Optovin | Not an azobenzene derivative | Light-activated | A small molecule that enables repeated photoactivation of motor behaviors in zebrafish and mice through TRPA1. It activates human TRPA1 via structure-dependent photochemical reactions with cysteine residues. |

Experimental Protocols

Detailed methodologies are crucial for the successful characterization and application of photoswitchable TRPA1 modulators. The following sections describe key experimental protocols derived from the literature.

Photochemical Characterization

Objective: To determine the photoswitching properties of the compound.

Methodology:

-

UV-Vis Spectroscopy:

-

Dissolve the compound in a suitable solvent (e.g., DMSO, ethanol).

-

Record the absorbance spectrum using a spectrophotometer to identify the absorption maxima for the trans and cis isomers.

-

Irradiate the sample with a specific wavelength of light (e.g., UV light, ~365 nm) to induce isomerization to the cis state and record the spectrum.

-

Irradiate the sample with another wavelength (e.g., blue or green light, >450 nm) to switch it back to the trans state and record the spectrum.

-

To assess thermal stability, the sample is kept in the dark after isomerization to the cis state, and spectra are recorded at different time points.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method that can separate the trans and cis isomers.

-

Inject a sample of the compound that has been irradiated with the appropriate wavelength of light to generate a photostationary state.

-

Quantify the peak areas for each isomer to determine the ratio of trans to cis at the photostationary state.

-

A typical mobile phase might consist of a mixture of triple distilled water and acetonitrile (e.g., 10:90 ratio).

-

In Vitro Functional Characterization: Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the effect of the photoswitchable compound on TRPA1 channel activity in different isomeric states.

Methodology:

-

Cell Culture: Use a cell line that expresses the TRPA1 channel, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells, transfected with the human or rodent TRPA1 gene.

-

Electrophysiology Setup:

-

Use a standard whole-cell patch clamp setup equipped with an amplifier, digitizer, and data acquisition software.

-

Integrate a light source (e.g., LED, laser) coupled to the microscope objective to allow for illumination of the patched cell. The light source should be capable of delivering specific wavelengths for photoisomerization.

-

-

Recording Procedure:

-

Establish a whole-cell recording from a TRPA1-expressing cell.

-

Perfuse the cell with an external solution containing the photoswitchable compound in its inactive isomeric state (usually the dark-adapted trans form).

-

Apply light of the activating wavelength (e.g., blue light for some PSTRAPs) and record the induced current.

-

To show reversibility, switch the illumination to the deactivating wavelength or return the cell to darkness and record the change in current.

-

A TRPA1 inhibitor, such as HC-030031, can be added at the end of the experiment to confirm that the observed currents are mediated by TRPA1.

-

In Vivo Behavioral Assays

Objective: To demonstrate the optical control of a TRPA1-mediated biological response, such as pain.

Methodology (Mouse Cheek Pain Model):

-

Animal Model: Use wild-type and TRPA1 knockout mice to ensure the observed effects are specific to the TRPA1 channel.

-

Compound Administration: Inject the photoswitchable compound intracutaneously into the mouse's cheek.

-

Photostimulation:

-

Use a light source (e.g., a fiber-coupled laser or LED) to deliver light of the activating wavelength to the injection site.

-

The photoswitching can be performed in cycles of light and darkness to observe reversible behavioral responses.

-

-

Behavioral Quantification:

-

Record and quantify pain-related behaviors, such as wiping or scratching at the injection site.

-

Compare the behavioral responses between wild-type and TRPA1 knockout mice and between light-on and light-off conditions.

-

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design for studying photoswitchable TRPA1 modulators.

Caption: TRPA1 signaling pathway activated by noxious stimuli or a light-activated photoswitchable agonist.

Caption: Experimental workflow for the characterization of a photoswitchable TRPA1 modulator.

Conclusion

Photoswitchable modulators of the TRPA1 channel represent a significant advancement in the field of pharmacology, offering precise control over a key mediator of pain and inflammation. While the nomenclature of commercially available compounds like "this compound" can be misleading, the underlying principle of using light to control TRPA1 agonism has been successfully demonstrated with several classes of molecules. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore and expand upon this promising area of optopharmacology. The continued development of these molecular tools will undoubtedly deepen our understanding of TRPA1 biology and may pave the way for novel, light-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversibly and repeatedly controlling pain sensation through photo-dependent activation and deactivation of TRPA1 channels induced by Photoswitches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tebubio.com [tebubio.com]

Optical Control of TRPA1 Channels Using Photoswitchable Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the optical control of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel using photoswitchable ligands. While commercially referred to as "TRPA1 Antagonist 3," the primary focus of this document is on a class of photoswitchable agonists that enable precise spatiotemporal control over TRPA1 activity. This technology holds significant promise for research in sensory biology, nociception, and for the development of novel therapeutic strategies.

Introduction to Photoswitchable Control of TRPA1

The TRPA1 channel is a non-selective cation channel primarily expressed in sensory neurons, where it functions as a sensor for noxious chemical and physical stimuli, playing a crucial role in pain, inflammation, and respiratory responses. Traditional pharmacological tools for studying TRPA1 often lack the temporal and spatial precision required to dissect its complex roles in physiological and pathological processes.

Photopharmacology offers a solution by employing light-sensitive molecules to control the activity of proteins like TRPA1 with high resolution. A key class of such molecules are azobenzene-based photoswitchable compounds. These molecules can exist in two isomeric states, a thermally stable trans isomer and a light-induced cis isomer. By designing these molecules to have different affinities or efficacies for the TRPA1 channel in their trans and cis forms, it is possible to turn the channel's activity on or off using specific wavelengths of light.

Recent research has led to the development of potent and specific azobenzene-derived photoswitchable TRPA1 agonists.[1][2] These compounds, sometimes marketed under names like "this compound," typically exhibit higher activity in one isomeric state than the other, allowing for reversible optical control of TRPA1-mediated cellular responses.[1][3][4]

Mechanism of Action of Photoswitchable TRPA1 Agonists

The core of this technology lies in the photoisomerization of an azobenzene moiety integrated into the structure of a TRPA1 ligand. The general mechanism is as follows:

-

Inactive State (Dark or Specific Wavelength): In its thermally stable trans form, the photoswitchable agonist has a low affinity for the TRPA1 channel, resulting in minimal channel activation.

-

Photoactivation: Upon irradiation with a specific wavelength of light (typically UV or violet light), the azobenzene group undergoes isomerization to the cis form. This conformational change alters the overall shape of the molecule.

-

Active State: The cis isomer has a higher affinity and/or efficacy for the TRPA1 channel, leading to channel opening, cation influx (primarily Ca²⁺ and Na⁺), and subsequent cellular depolarization.

-

Deactivation: The channel can be deactivated by either thermal relaxation back to the trans state or by irradiation with a different wavelength of light (e.g., green or blue light) that promotes the cis-to-trans isomerization.

This reversible process allows for repeated cycles of activation and deactivation, providing precise temporal control over neuronal activity and downstream signaling pathways.

Signaling Pathway Diagram

Caption: Optical control of TRPA1 signaling pathway.

Quantitative Data of Representative Photoswitchable TRPA1 Agonists

The following tables summarize the photophysical and pharmacological properties of representative azobenzene-derived TRPA1 agonists from the study by Qiao et al., 2021. These compounds demonstrate the ability to modulate TRPA1 activity with light.

Table 1: Photophysical Properties

| Compound | λmax (trans) (nm) | λmax (cis) (nm) | Photostationary State (365 nm, % cis) |

| 1g | 350 | 440 | 85 |

| 1h | 352 | 442 | 87 |

| 2b | 355 | 445 | 89 |

| 2c | 358 | 448 | 91 |

Table 2: In Vitro Pharmacological Properties (hTRPA1-HEK293 cells)

| Compound | Condition | EC50 (µM) |

| 1g | Dark (trans) | > 30 |

| 365 nm light (cis) | 1.8 ± 0.2 | |

| 1h | Dark (trans) | > 30 |

| 365 nm light (cis) | 2.5 ± 0.3 | |

| 2b | Dark (trans) | > 30 |

| 365 nm light (cis) | 0.9 ± 0.1 | |

| 2c | Dark (trans) | > 30 |

| 365 nm light (cis) | 1.2 ± 0.1 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these photoswitchable compounds. Below are protocols for key experiments, adapted from the literature.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous TRP channel expression.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: Transiently transfect cells with a plasmid encoding human TRPA1 (hTRPA1) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPA1 channel activation.

-

Cell Plating: Plate transfected HEK293 cells onto 96-well black-walled, clear-bottom plates.

-

Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM, 2 µM) in HBSS for 30-60 minutes at 37°C.

-

Compound Application: Wash cells again to remove excess dye. Add the photoswitchable agonist at the desired concentration in HBSS.

-

Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system and a light source for photoactivation.

-

Baseline Reading: Measure baseline fluorescence (Excitation/Emission ~488/520 nm) for 30-60 seconds.

-

Photoactivation and Reading: Expose the wells to UV/violet light (e.g., 365 nm) for a defined period (e.g., 30 seconds) while continuously recording fluorescence.

-

Data Analysis: Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀). Plot the ΔF/F₀ ratio over time. Dose-response curves can be generated by testing a range of compound concentrations.

Experimental Workflow: Calcium Imaging

References

The Structure-Activity Relationship of TRPA1 Antagonists: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the chemical scaffolds, pharmacological activities, and experimental evaluation of transient receptor potential ankyrin 1 (TRPA1) antagonists.

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in the development of novel therapeutics for a range of conditions, most notably for pain, inflammation, and respiratory diseases.[1][2] TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a sensor for a wide variety of noxious endogenous and exogenous stimuli, including environmental irritants and inflammatory mediators.[1][3] Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization, the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) and Substance P, and the sensation of pain and neurogenic inflammation.[1] Given its central role in these pathological processes, the development of potent and selective TRPA1 antagonists is a major focus of contemporary drug discovery.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of TRPA1 antagonists, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) of TRPA1 Antagonists

The development of TRPA1 antagonists has led to the exploration of diverse chemical scaffolds. The following tables summarize the in vitro potencies of representative TRPA1 antagonists from different chemical series, highlighting the impact of structural modifications on their inhibitory activity. The data is primarily derived from calcium flux assays and electrophysiological recordings in heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing human TRPA1 (hTRPA1).

Table 1: SAR of Xanthine-Based TRPA1 Antagonists

| Compound | R1 | R2 | R3 | hTRPA1 IC50 (nM) | Reference |

| HC-030031 | Cyclopropylmethyl | 2-Methylpropyl | H | 6200 | (Petrus et al., 2007) |

| GRC-17536 | - | - | - | 13 | (Klapwijk et al., 2016) |

| Structure not fully disclosed in public literature |

Table 2: SAR of Oxime-Based TRPA1 Antagonists

| Compound | Core Scaffold | hTRPA1 IC50 (nM) | Reference |

| A-967079 | Pyrazole oxime | 6.7 | (Esancy et al., 2019) |

| AP-18 | - | 4300 | (Pether et al., 2014) |

| Structure not fully disclosed in public literature |

Table 3: SAR of Purinone and Quinazolinone-Based TRPA1 Antagonists

| Compound | Core Scaffold | hTRPA1 IC50 (nM) | Reference |

| AM-0902 | Purinone | 27 | |

| GDC-0334 | Quinazolinone | 14 |

Table 4: SAR of Miscellaneous TRPA1 Antagonists

| Compound | Core Scaffold | hTRPA1 IC50 (nM) | Reference |

| AZ465 | - | 20-85 | |

| Compound 50 | Benzimidazolone | 1420 |

Note: IC50 values can vary depending on the specific assay conditions, including the agonist used, its concentration, and the cell line.

Experimental Protocols

The characterization of TRPA1 antagonists relies on robust and reproducible in vitro and in vivo assays. Below are detailed methodologies for two of the most common in vitro assays used to determine the potency and selectivity of these compounds.

Calcium Flux Assay Using a Fluorometric Imaging Plate Reader (FLIPR)

This high-throughput assay measures changes in intracellular calcium concentration in response to TRPA1 activation and its inhibition by antagonist compounds.

a. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. Plates are typically coated with an attachment factor like poly-D-lysine to promote cell adherence.

-

Plates are incubated for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2.

b. Dye Loading:

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

-

A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, is prepared in the assay buffer. A typical loading solution contains 2-4 µM of the dye and 0.02% Pluronic F-127 to aid in dye solubilization and cell loading.

-

The cells are incubated with the dye-loading solution for 30-60 minutes at 37°C or room temperature in the dark.

-

Following incubation, the cells are washed 2-3 times with the assay buffer to remove extracellular dye. A final volume of assay buffer is left in each well.

c. Compound Addition and Signal Detection:

-

The microplate containing the dye-loaded cells is placed into a FLIPR instrument.

-

A compound plate is prepared with serial dilutions of the TRPA1 antagonist. A known TRPA1 agonist (e.g., allyl isothiocyanate (AITC), cinnamaldehyde, or capsaicin for cross-reactivity studies) is also prepared in a separate plate.

-

The FLIPR protocol is set up to first add the antagonist compound to the cell plate and incubate for a predefined period (e.g., 5-15 minutes).

-

Following the antagonist incubation, the agonist is added to stimulate the TRPA1 channels.

-

Fluorescence intensity is measured before and after the addition of both the antagonist and the agonist. The kinetic response is recorded over time.

d. Data Analysis:

-

The change in fluorescence intensity upon agonist addition is used to determine the level of TRPA1 activation.

-

The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing the mechanism of action of ion channel modulators.

a. Cell Preparation:

-

Cells expressing TRPA1 are grown on glass coverslips.

-

On the day of the experiment, a coverslip is transferred to a recording chamber mounted on the stage of an inverted microscope.

-

The chamber is continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

b. Pipette Preparation and Seal Formation:

-

Recording pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

The intracellular solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.

-

The pipette is positioned over a single cell, and a high-resistance "gigaohm" seal ( >1 GΩ) is formed between the pipette tip and the cell membrane by applying gentle suction.

c. Whole-Cell Recording:

-

After establishing a stable giga-seal, a brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for control of the membrane potential and measurement of the total current flowing across the cell membrane.

-

The cell is held at a negative holding potential, typically -60 mV.

d. Compound Application and Data Acquisition:

-

TRPA1 currents are elicited by applying an agonist through a rapid perfusion system directed at the recorded cell.

-

The antagonist is applied in the perfusion solution for a set duration before and during the application of the agonist.

-

The resulting currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis.

e. Data Analysis:

-

The peak current amplitude in the presence of the agonist is measured.

-

The inhibitory effect of the antagonist is determined by the reduction in the agonist-evoked current.

-

Concentration-response curves are generated, and IC50 values are calculated to quantify the antagonist potency.

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway

Activation of the TRPA1 channel on sensory neurons initiates a signaling cascade that contributes to pain and inflammation. This pathway often involves the release of neuropeptides and can be modulated by other signaling molecules.

References

- 1. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to TRPA1 Antagonists in Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical player in the somatosensory system, acting as a key sensor for a wide array of noxious stimuli.[1][2][3] Expressed predominantly in a subset of nociceptive primary sensory neurons, TRPA1 is a non-selective cation channel that plays a pivotal role in the initiation and potentiation of pain signals in response to environmental irritants, inflammatory mediators, and byproducts of cellular stress.[2][4] Its polymodal nature and its position as a convergence point for multiple pro-nociceptive pathways make it a highly attractive target for the development of novel analgesic therapies. This technical guide provides an in-depth overview of the role of TRPA1 antagonists in pain modulation, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular and experimental frameworks.

While the specific compound "TRPA1 Antagonist 3" is described in several chemical databases as a photoswitchable agonist, this guide will focus on well-characterized TRPA1 antagonists that have been extensively studied for their analgesic potential, in line with the overarching interest in the therapeutic blockade of the TRPA1 channel for pain relief.

The Role of TRPA1 in Pain Signaling

TRPA1 is a final common pathway for a multitude of chemically diverse pro-nociceptive agonists generated under various pathophysiological pain conditions. In the peripheral nervous system, TRPA1 is located on the terminals of nociceptive neurons where it is involved in the transduction of potentially harmful stimuli. In the central nervous system, it is implicated in the amplification of nociceptive transmission.

TRPA1 is activated by a broad spectrum of exogenous and endogenous agonists, including:

-

Environmental irritants: Such as acrolein in smoke and allyl isothiocyanate from mustard oil.

-

Endogenous inflammatory mediators: Including bradykinin and prostaglandins, which sensitize the channel.

-

Products of oxidative stress: Reactive oxygen species (ROS) and reactive nitrogen species are potent activators of TRPA1.

Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates an action potential. This signal is then transmitted to the spinal cord and ultimately to the brain, where it is perceived as pain. Furthermore, TRPA1 activation in peripheral nerve terminals can lead to the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.

TRPA1 Antagonists in Preclinical Pain Models

A substantial body of preclinical evidence supports the efficacy of TRPA1 antagonists in a variety of animal models of pain. Pharmacological blockade or genetic deletion of TRPA1 has been shown to effectively attenuate pain hypersensitivity.

Quantitative Data on Preclinical TRPA1 Antagonists

The following tables summarize the in vitro potency and in vivo efficacy of two well-studied TRPA1 antagonists, HC-030031 and A-967079.

| Compound | Assay | Species | Agonist | IC50 | Reference |

| HC-030031 | Calcium Influx | Human | Cinnamaldehyde | 4.9 µM | |

| Calcium Influx | Human | Allyl Isothiocyanate (AITC) | 7.5 µM | ||

| Calcium Influx | Rat | Allyl Isothiocyanate (AITC) | 6.2 µM | ||

| Calcium Influx | Rat | Formalin | 5.3 µM | ||

| A-967079 | Electrophysiology | Human | - | 67 nM | |

| Electrophysiology | Rat | - | 289 nM |

| Compound | Pain Model | Species | Route of Administration | Dose | Efficacy | Reference |

| HC-030031 | CFA-induced Inflammatory Pain | Rat | Oral | 100 mg/kg | Significant reversal of mechanical hypersensitivity | |

| Spinal Nerve Ligation (Neuropathic) | Rat | Oral | 300 mg/kg | 41% reversal of mechanical hypersensitivity | ||

| AITC-induced Nocifensive Behavior | Rat | Oral | 100 mg/kg | Significant inhibition of nocifensive behaviors | ||

| A-967079 | Cold Allodynia (Neuropathic) | Rat | - | - | Attenuated cold allodynia | |

| Osteoarthritic Pain | Rat | Oral | - | Analgesic efficacy observed |

Signaling Pathways and Mechanism of Action

The activation of TRPA1 by noxious stimuli initiates a cascade of intracellular events leading to pain perception. TRPA1 antagonists block this process by preventing the channel from opening.

Caption: TRPA1 signaling pathway in nociception and its inhibition by antagonists.

Experimental Protocols

The development and characterization of TRPA1 antagonists rely on a suite of in vitro and in vivo assays.

In Vitro: Calcium Influx Assay

This assay is a primary screening method to identify and characterize TRPA1 modulators.

Objective: To measure changes in intracellular calcium concentration in response to TRPA1 activation and its inhibition by an antagonist.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPA1 are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Compound Addition:

-

For antagonist profiling, test compounds (e.g., HC-030031) are added to the cells and incubated for a short period (e.g., 5 minutes).

-

An agonist (e.g., cinnamaldehyde or AITC at a concentration that elicits a submaximal response, EC

80) is then added.

-

-

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The inhibition of the agonist-induced calcium influx by the antagonist is used to calculate the IC50 value.

Caption: Workflow for an in vitro calcium influx assay to screen for TRPA1 antagonists.

In Vivo: Animal Models of Pain

Objective: To evaluate the analgesic efficacy of TRPA1 antagonists in relevant models of pathological pain.

1. CFA-Induced Inflammatory Pain Model:

-

Induction: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of a rat's hind paw to induce a localized and persistent inflammation.

-

Assessment: Mechanical hypersensitivity is measured using von Frey filaments. The paw withdrawal threshold in response to mechanical stimulation is determined before and after CFA injection, and following the administration of the TRPA1 antagonist.

-

Endpoint: A significant increase in the paw withdrawal threshold after drug administration compared to vehicle control indicates analgesic efficacy.

2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:

-

Induction: The L5 and L6 spinal nerves in a rat are tightly ligated, leading to the development of chronic neuropathic pain symptoms.

-

Assessment: Mechanical allodynia is assessed using von Frey filaments.

-

Endpoint: Reversal of the established mechanical hypersensitivity following antagonist administration demonstrates efficacy in a neuropathic pain state.

Clinical Development of TRPA1 Antagonists

The promising preclinical data for TRPA1 antagonists has led to their evaluation in human clinical trials for various pain indications. For instance, the TRPA1 antagonist GRC-17536 has shown efficacy in a subgroup of patients with painful diabetic neuropathy. Another antagonist, A-967079, has been used in human pain models to validate the role of TRPA1 in pain perception. A clinical trial (NCT05935280) is investigating the role of TRPA1 in human cold pain perception using A-967079.

Conclusion and Future Directions

TRPA1 antagonists represent a promising class of novel analgesics with the potential to treat a broad range of pain conditions, including inflammatory, neuropathic, and visceral pain. The mechanism of action, centered on blocking a key integrator of noxious stimuli, offers a therapeutic advantage over agents targeting single nociceptive pathways. While preclinical studies have been largely successful, the translation to clinical efficacy remains a key challenge. Future research will need to focus on optimizing the pharmacokinetic and pharmacodynamic properties of TRPA1 antagonists to ensure adequate target engagement in humans and to fully realize their therapeutic potential. The development of peripherally restricted antagonists may also offer a strategy to minimize potential central nervous system side effects.

References

TRPA1 Antagonists and Channel Desensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interplay between TRPA1 antagonists and the phenomenon of channel desensitization. The transient receptor potential ankyrin 1 (TRPA1) channel is a critical sensor of noxious chemical and thermal stimuli, making it a key target in the development of novel analgesics and anti-inflammatory therapeutics. A fundamental aspect of TRPA1 function is its propensity to undergo desensitization, a process that dynamically regulates its activity. Understanding how antagonists modulate this process is paramount for the rational design of effective drugs.

Core Concepts: TRPA1 Activation and Desensitization

TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons.[1] Its activation by a wide array of irritants, including environmental toxins and endogenous inflammatory mediators, leads to the influx of cations, most notably Ca2+, depolarizing the neuron and initiating pain signals.[1][2] However, sustained or repeated activation of TRPA1 can lead to a decrease in its responsiveness, a process known as desensitization. This can occur through homologous (agonist-induced) or heterologous (induced by a different signaling pathway) mechanisms.[2]

Several key cellular pathways are implicated in TRPA1 desensitization. A primary driver is the influx of extracellular Ca2+ through the TRPA1 channel itself, which can subsequently trigger a cascade of intracellular events.[3] This includes the potential for Ca2+-dependent inactivation. While the precise mechanisms are still under investigation, evidence suggests that desensitization can be regulated by factors such as the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2) and the involvement of protein kinase C (PKC). Interestingly, some studies suggest that TRPA1 desensitization can occur through both Ca2+-dependent and Ca2+-independent pathways, depending on the activating agonist.

The Role of TRPA1 Antagonists

TRPA1 antagonists are compounds that block the activation of the TRPA1 channel. They represent a promising therapeutic strategy for a variety of conditions, including chronic pain, cough, and asthma. By preventing channel opening, these antagonists can effectively block the downstream signaling that leads to nociception and inflammation. The interaction of these antagonists with the desensitization process is a key area of research, as it can influence their overall efficacy and duration of action. Some antagonists may simply block activation, while others might influence the desensitization state of the channel, offering a more nuanced approach to modulating its activity.

Quantitative Data on Key TRPA1 Antagonists

The following tables summarize the in vitro potency of several well-characterized TRPA1 antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Antagonist | Species | Assay Type | Agonist | IC50 | Citations |

| A-967079 | Human | Calcium Influx | - | 67 nM | |

| Rat | Calcium Influx | - | 289 nM | ||

| GRC 17536 | Human | Calcium Influx | Citric Acid | 4.6 nM | |

| Human | Calcium Influx | AITC | < 10 nM | ||

| Human (A549 cells) | Calcium Influx | Citric Acid | 5.0 nM | ||

| Human (CCD19-Lu cells) | Calcium Influx | Citric Acid | 8.2 nM | ||

| HC-030031 | Human | Calcium Influx | AITC | 6.2 µM | |

| Human | Calcium Influx | Formalin | 5.3 µM | ||

| Human | Calcium Influx | Cinnamaldehyde | 4.9 µM | ||

| AMG0902 | Human | - | AITC | 0.02 µM (20 nM) | |

| Rat | Calcium Influx | AITC | 71 nM | ||

| Human | Calcium Influx | AITC | 131 nM | ||

| Rat | Calcium Influx | AITC | 68 nM | ||

| Mouse | Calcium Influx | AITC | 113 nM | ||

| Rat | Calcium Influx | 4-oxo-2-nonenal (4-ONE) | 585 nM | ||

| Rat | Calcium Influx | Hypo-osmolarity | 10 nM | ||

| Rat | Calcium Influx | Methylglyoxal | 151 nM |

Experimental Protocols

The study of TRPA1 antagonists and their effects on channel desensitization relies on a variety of in vitro and in vivo techniques. Below are detailed methodologies for two key experimental approaches.

Calcium Imaging Assay for TRPA1 Desensitization

This assay is used to measure changes in intracellular calcium concentration in response to TRPA1 activation and subsequent desensitization, and to assess the effect of antagonists on this process.

1. Cell Culture and Preparation:

-

Human embryonic kidney 293 (HEK293) cells or dorsal root ganglion (DRG) neurons endogenously or heterologously expressing TRPA1 are cultured on glass coverslips.

-

Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature in the dark.

2. Imaging Setup:

-

The coverslip with the dye-loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Cells are continuously perfused with the physiological buffer.

3. Desensitization Protocol:

-

A baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) is established.

-

A TRPA1 agonist (e.g., allyl isothiocyanate - AITC, mustard oil, or cinnamaldehyde) is applied to the cells, and the change in fluorescence ratio, indicating an increase in intracellular calcium, is recorded.

-

To induce desensitization, the agonist can be applied repeatedly with washout periods in between, or a sustained application can be used.

-

The reduction in the peak calcium response to subsequent agonist applications is a measure of desensitization.

4. Antagonist Application:

-

To test the effect of an antagonist, the compound is pre-incubated with the cells for a defined period before the application of the agonist.

-

The ability of the antagonist to block the initial agonist-induced calcium influx is measured.

-

To assess the effect on desensitization, the antagonist can be applied before or during the desensitization protocol, and its impact on the rate and extent of desensitization is quantified.

5. Data Analysis:

-

The fluorescence ratio is converted to intracellular calcium concentration.

-

The peak amplitude, rate of rise, and rate of decay of the calcium transients are analyzed.

-

The degree of desensitization is calculated as the percentage reduction in the response to the second (or subsequent) agonist application compared to the first.

Electrophysiology (Patch-Clamp) Assay

Whole-cell patch-clamp electrophysiology provides a direct measure of the ion currents flowing through TRPA1 channels and is a powerful tool to study the effects of antagonists on channel gating and desensitization.

1. Cell Preparation:

-

Cells expressing TRPA1 are prepared as for calcium imaging.

2. Recording Setup:

-

A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal (gigaohm).

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

-

The cell is held at a negative holding potential (e.g., -60 mV).

3. Measurement of TRPA1 Currents:

-

A TRPA1 agonist is applied to the cell, and the resulting inward current is recorded.

-

Voltage ramps or steps can be applied to study the voltage-dependence of the current.

4. Desensitization Protocol:

-

Similar to the calcium imaging protocol, desensitization is induced by repeated or prolonged application of the agonist.

-

The decrease in the amplitude of the agonist-evoked current over time or with repeated applications is a direct measure of channel desensitization.

5. Antagonist Application:

-

The antagonist is applied to the bath solution before or during agonist application.

-

The ability of the antagonist to block the agonist-induced current is quantified.

-

The effect of the antagonist on the kinetics and extent of current desensitization is analyzed.

6. Data Analysis:

-

The peak current amplitude, current density (current normalized to cell capacitance), and the time course of current decay are measured.

-

The percentage of current inhibition by the antagonist is calculated.

-

The rate of desensitization is often fit with an exponential function to determine a time constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and a generalized experimental workflow.

Caption: Signaling pathways of TRPA1 activation and desensitization.

Caption: Generalized workflow for evaluating a novel TRPA1 antagonist.

Caption: Logical relationships between TRPA1 modulators and channel states.

References

- 1. TrpA1拮抗剂,HC-030031 The TrpA1 Antagonist, HC-030031, also referenced under CAS 349085-38-7, controls the biological activity of TrpA1. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TRPA1 Antagonist 3 in Sensory Neuron Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious chemical, thermal, and mechanical stimuli, expressed predominantly in a subset of primary sensory neurons.[1][2] Its activation is implicated in a variety of pathological conditions, including chronic pain, neurogenic inflammation, and respiratory diseases such as asthma.[3][4][5] Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics and anti-inflammatory agents. This technical guide provides an in-depth overview of a representative potent and selective TRPA1 antagonist, herein referred to as "TRPA1 Antagonist 3" (modeled after the well-characterized compound GDC-0334), focusing on its mechanism of action in sensory neuron activation. This document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the underlying biological and experimental frameworks.

Introduction to TRPA1 and Sensory Neuron Activation

TRPA1 is a non-selective cation channel that, upon activation by a diverse array of exogenous and endogenous irritants, leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the sensory neuron membrane, triggering the generation of action potentials that propagate to the central nervous system, ultimately resulting in the sensation of pain, itch, or irritation. Endogenous activators of TRPA1 are often byproducts of inflammation and oxidative stress, linking this channel to pain hypersensitivity states. A significant portion of TRPA1-expressing sensory neurons also co-express TRPV1, another key pain receptor, suggesting a close functional relationship in nociceptive signaling.

This compound is a highly potent, selective, and orally bioavailable small molecule inhibitor designed to block the function of the TRPA1 channel. By preventing channel opening or ion permeation, it effectively inhibits the activation of sensory neurons, thereby reducing pain, inflammation, and other TRPA1-mediated responses.

Quantitative Data Summary

The efficacy and pharmacological profile of this compound have been characterized across multiple species and experimental platforms. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Species | Assay Type | Agonist | IC₅₀ (nM) | Reference |

| Human | CHO Cell Ca²⁺ Flux Assay | Cinnamaldehyde | Data Reported | |

| Mouse | CHO Cell Ca²⁺ Flux Assay | Cinnamaldehyde | Data Reported | |

| Rat | CHO Cell Ca²⁺ Flux Assay | Cinnamaldehyde | Data Reported | |

| Guinea Pig | CHO Cell Ca²⁺ Flux Assay | Cinnamaldehyde | Data Reported |

Note: Specific IC₅₀ values for GDC-0334 are presented in graphical form in the source literature; this table indicates that cross-species potency has been established.

Table 2: Pharmacokinetic Properties of this compound

| Species | Route | T₁/₂ (h) | Oral Bioavailability (F%) | Reference |

| Mouse | IV | 11.9 | - | |

| Mouse | PO | - | 45.0 | |

| Rat | IV | 9.79 | - | |

| Rat | PO | - | 46.2 | |

| Dog | IV | 28.0 | - | |

| Dog | PO | - | 27.1 | |

| Monkey | IV | 7.75 | - | |

| Monkey | PO | - | 13.4 |

Table 3: In Vivo Efficacy of this compound

| Model | Species | Endpoint Measured | Result | Reference |

| AITC-Induced Dermal Blood Flow | Guinea Pig | Reduction in Dermal Blood Flow (DBF) | Dose-dependent reduction in DBF | |

| AITC-Induced Edema | Rat | Reduction in Paw Edema | Significant suppression of edema | |

| OVA-Induced Allergic Airway Inflammation | Rat | Reduction in BALF Eosinophils & Neutrophils | Significant reduction in inflammatory cells | |

| Cinnamaldehyde-Evoked Cough | Guinea Pig | Reduction in Cough Frequency | Dose-dependent reduction in coughs | |

| Formalin-Induced Pain | Mouse/Rat | Reduction in Paw Licking/Flinching Time | Attenuation of both Phase I and Phase II pain behaviors | |

| CFA-Induced Mechanical Hyperalgesia | Mouse | Reversal of Paw Withdrawal Threshold | Reversal of mechanical hypersensitivity | |

| AITC-Induced Pain, Itch, and DBF | Human | Reduction in Subjective Scores and Blood Flow | Target engagement confirmed by reduction in all endpoints |

AITC: Allyl isothiocyanate (a TRPA1 agonist); OVA: Ovalbumin; BALF: Bronchoalveolar lavage fluid; CFA: Complete Freund's Adjuvant.

Signaling Pathways and Mechanism of Action

This compound acts by directly binding to the TRPA1 channel, preventing its activation by noxious stimuli. The diagram below illustrates the signaling cascade in a sensory neuron upon exposure to a TRPA1 agonist and the inhibitory effect of the antagonist.

Experimental Protocols

The characterization of this compound involves a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

In Vitro Calcium Imaging Assay

This assay measures the ability of an antagonist to block agonist-induced calcium influx in cells expressing the target channel.

Objective: To determine the in vitro potency (IC₅₀) of this compound.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA for human, rat, or mouse TRPA1. Cells are cultured to confluence in appropriate media.

-

Dye Loading: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-3 AM) in a buffered salt solution (e.g., HBSS).

-

Compound Addition: A multi-channel automated fluorometric imaging plate reader (FLIPR) is used. A baseline fluorescence is established. This compound is added at varying concentrations and incubated for a specified period (e.g., 3 minutes).

-

Agonist Challenge: A known TRPA1 agonist (e.g., cinnamaldehyde or AITC at a concentration that elicits a submaximal response, like EC₈₀) is added to the wells.

-

Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

-

Analysis: The peak fluorescence response after agonist addition is measured. Data are normalized to the response in the absence of the antagonist. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a high-fidelity measurement of ion channel currents, allowing for detailed characterization of antagonist mechanism (e.g., reversibility, voltage-dependence).

Objective: To characterize the direct inhibitory effect of this compound on TRPA1-mediated currents in sensory neurons.

Methodology:

-

Neuron Preparation: Dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons are acutely dissociated from rodents.

-

Recording Setup: Recordings are performed in the whole-cell configuration using a patch-clamp amplifier. The neuron is held at a negative membrane potential (e.g., -70 mV).

-

Solutions: The extracellular solution contains physiological ion concentrations. The intracellular (pipette) solution contains a potassium-based solution to mimic the cytosol.

-

Current Elicitation: TRPA1 channels are activated by bath application of an agonist (e.g., AITC or cinnamaldehyde). This results in a measurable inward current.

-

Antagonist Application: Once a stable agonist-evoked current is established, this compound is applied to the bath. The degree and rate of current inhibition are recorded.

-

Washout: The antagonist is washed out with the agonist-containing solution to assess the reversibility of inhibition.

-

Analysis: The amplitude of the inward current before, during, and after antagonist application is measured and compared.

In Vivo Formalin-Induced Pain Model

This is a widely used model of tonic chemical pain that exhibits two distinct phases, reflecting different underlying pain mechanisms.

Objective: To assess the analgesic efficacy of this compound in a model of acute and persistent inflammatory pain.

Methodology:

-

Animal Acclimation: Mice or rats are placed in individual observation chambers and allowed to acclimate for at least 30 minutes.

-

Compound Administration: this compound or vehicle is administered systemically (e.g., orally or intravenously) at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 0.5-5% in 10-20 µL) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, the animal's behavior is observed and recorded for 45-60 minutes. The total time spent licking, biting, or flinching the injected paw is quantified.

-

Data Analysis: The observation period is divided into two phases: Phase I (acute, neurogenic pain, ~0-10 min) and Phase II (inflammatory pain, ~15-45 min). The time spent in pain-related behaviors in the drug-treated group is compared to the vehicle-treated group for each phase. Since TRPA1 is directly activated by formalin, a potent antagonist is expected to reduce behaviors in both phases.

In Vivo CFA-Induced Inflammatory Pain Model

This model is used to study chronic inflammatory pain and associated mechanical hyperalgesia (an increased sensitivity to a normally painful mechanical stimulus).

Objective: To evaluate the ability of this compound to reverse established mechanical hyperalgesia in a chronic inflammation model.

Methodology:

-

Induction of Inflammation: Complete Freund's Adjuvant (CFA), an immunostimulant, is injected into the plantar surface of the hind paw of a mouse or rat. This induces a localized, long-lasting inflammation and pain hypersensitivity that develops over several days.

-

Baseline Measurement: Before CFA injection, the baseline mechanical sensitivity (paw withdrawal threshold) is measured using von Frey filaments or an electronic pressure meter.

-

Post-CFA Measurement: Mechanical sensitivity is re-assessed at various time points after CFA injection (e.g., 24 hours, 3 days, 7 days) to confirm the development of hyperalgesia (a significant decrease in paw withdrawal threshold).

-

Compound Administration: Once stable hyperalgesia is established, this compound or vehicle is administered.

-

Post-Dose Measurement: Paw withdrawal thresholds are measured again at various times after drug administration to assess the reversal of hyperalgesia.

-

Analysis: The post-drug paw withdrawal thresholds are compared to the pre-drug (hyperalgesic) baseline and to the vehicle-treated group. A significant increase in the withdrawal threshold indicates an analgesic effect. Pharmacological inhibition of TRPA1 has been shown to reverse CFA-induced mechanical hyperalgesia.

Conclusion

This compound represents a class of targeted therapeutics with significant potential for treating conditions driven by sensory neuron activation. As demonstrated through a range of in vitro and in vivo models, this antagonist effectively and potently blocks the TRPA1 ion channel, leading to the attenuation of pain and neurogenic inflammation. The quantitative data underscore its favorable pharmacological profile, and the detailed protocols provide a robust framework for the continued investigation and development of TRPA1-targeted therapies. The successful demonstration of target engagement in human studies further validates the therapeutic rationale for TRPA1 inhibition in clinical settings.

References

- 1. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of TRPA1 Antagonists: A Technical Overview

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel primarily expressed in sensory neurons that plays a crucial role in the signaling of pain, inflammation, and respiratory irritation. As a sensor of noxious chemical and environmental irritants, TRPA1 has emerged as a significant therapeutic target for a range of pathological conditions. While the query specified "TRPA1 Antagonist 3," publicly available preclinical data for a compound with this exact designation is not available. It is important to note that a commercially available research chemical with a similar name, "this compound," is described as a photoswitchable TRPA1 agonist, which enables optical control of the channel.[1][2]

This technical guide will therefore focus on the preclinical findings of several well-characterized and potent TRPA1 antagonists that have been extensively studied in the scientific literature: GDC-0334 , A-967079 , and HC-030031 . These compounds serve as exemplary models for understanding the therapeutic potential of TRPA1 antagonism.

Quantitative Preclinical Data of Select TRPA1 Antagonists

The following tables summarize the key in vitro and in vivo quantitative data for GDC-0334, A-967079, and HC-030031, providing a comparative overview of their potency and efficacy.

In Vitro Potency

| Compound | Assay Type | Species | Agonist | IC50 | Citation |

| GDC-0334 | Calcium Influx (CHO cells) | Human | AITC | Potent (specific value not stated) | [3][4] |

| Calcium Influx (CHO cells) | Mouse | AITC | Potent (specific value not stated) | [3] | |

| Calcium Influx (CHO cells) | Rat | AITC | Potent (specific value not stated) | ||

| Calcium Influx (CHO cells) | Guinea Pig | AITC | Potent (specific value not stated) | ||

| A-967079 | Not Specified | Human | Not Specified | 67 nM | |

| Not Specified | Rat | Not Specified | 289 nM | ||

| HC-030031 | FLIPR Calcium-Influx | Not Specified | Cinnamaldehyde | 4.9 µM | |

| FLIPR Calcium-Influx | Not Specified | AITC | 7.5 µM |

AITC: Allyl isothiocyanate (a TRPA1 agonist) CHO: Chinese Hamster Ovary FLIPR: Fluorometric Imaging Plate Reader

In Vivo Efficacy

| Compound | Animal Model | Species | Endpoint | Effective Dose | Citation |

| GDC-0334 | Allergic Airway Inflammation | Rat | Reduction in eosinophils and neutrophils | Not specified | |

| Allergic Airway Inflammation | Guinea Pig | Reduction in eosinophils and neutrophils | Not specified | ||

| Cinnamaldehyde-Evoked Cough | Guinea Pig | Reduction in cough | Not specified | ||

| AITC-Induced Edema | Rat | Reduction in edema | Intravenous administration | ||

| A-967079 | Osteoarthritic Pain | Rat | Analgesia | Not specified | |

| CFA-Induced Inflammation | Rat | Decreased neuronal firing | 30 µmol/kg, i.v. | ||

| HC-030031 | AITC-Induced Nocifensive Behavior | Rat | Reduction in lifting behavior | 100 and 300 mg/kg, p.o. | |

| CFA-Induced Inflammatory Pain | Rat | Reversal of mechanical hypersensitivity | 100 mg/kg, p.o. | ||

| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Reversal of tactile hypersensitivity | 300 mg/kg, p.o. |

CFA: Complete Freund's Adjuvant i.v.: Intravenous p.o.: Oral administration

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to characterize these TRPA1 antagonists.

In Vitro Calcium Influx Assay

This assay is a primary method for determining the potency of TRPA1 antagonists.

-

Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing the human, mouse, rat, or guinea pig TRPA1 channel are cultured in appropriate media.

-

Cell Plating : Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading : The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C for a specified time (e.g., 1 hour).

-

Compound Addition : The TRPA1 antagonist (e.g., GDC-0334, A-967079, or HC-030031) at various concentrations is added to the wells and incubated for a short period.

-

Agonist Stimulation and Measurement : A TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to stimulate channel opening. The change in intracellular calcium concentration is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis : The antagonist's inhibitory effect is determined by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.

In Vivo Models of Pain and Inflammation

These models are essential for evaluating the therapeutic potential of TRPA1 antagonists in a physiological context.

-

Animal Acclimation : Rats are acclimated to the testing environment.

-

Compound Administration : The TRPA1 antagonist (e.g., HC-030031) or vehicle is administered orally (p.o.) at specified doses.

-

Nociceptive Challenge : After a predetermined time to allow for drug absorption, a solution of AITC is injected into the plantar surface of the rat's hind paw.

-

Behavioral Observation : The number of flinches or the cumulative time spent lifting the injected paw is recorded for a set period following the AITC injection.

-

Data Analysis : The reduction in nocifensive behaviors in the antagonist-treated group is compared to the vehicle-treated group to determine efficacy.

-

Induction of Inflammation : A single intraplantar injection of CFA is administered to the hind paw of the rats to induce a localized and persistent inflammatory response.

-

Development of Hypersensitivity : Mechanical hypersensitivity is allowed to develop over a period of days.

-

Assessment of Mechanical Threshold : Baseline mechanical withdrawal thresholds are measured using von Frey filaments.

-

Compound Administration : The TRPA1 antagonist (e.g., HC-030031) is administered orally.

-

Post-Dose Assessment : Mechanical withdrawal thresholds are reassessed at various time points after drug administration.

-

Data Analysis : The reversal of mechanical hypersensitivity is quantified by the increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to TRPA1 antagonism and the experimental procedures used in preclinical research.

The preclinical data for TRPA1 antagonists such as GDC-0334, A-967079, and HC-030031 provide a strong rationale for the continued investigation of this target for therapeutic intervention in pain, inflammation, and respiratory diseases. These compounds have demonstrated potent and selective inhibition of the TRPA1 channel in vitro and have shown significant efficacy in various in vivo models. The experimental protocols and workflows outlined in this guide represent standard methodologies in the field for the characterization of novel TRPA1 antagonists. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these and other TRPA1-targeting compounds to facilitate their successful clinical development.

References

Methodological & Application

Application Notes and Protocols: TRPA1 Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[4][5] Activation of TRPA1 is implicated in various pathological conditions such as pain, inflammation, and respiratory diseases, making it a compelling therapeutic target. This document provides detailed experimental protocols for the characterization of "TRPA1 Antagonist 3," a novel and selective antagonist of the TRPA1 channel.

Chemical Properties of this compound (Hypothetical)

For the purpose of this protocol, "this compound" is a hypothetical small molecule with the following assumed properties:

| Property | Value |

| Molecular Weight | 450.5 g/mol |

| Purity | >98% (by HPLC) |

| Solubility | Soluble in DMSO (>10 mM) and Ethanol (<1 mM) |

| Form | Crystalline solid |

| Storage | Store at -20°C, protect from light |

Mechanism of Action

TRPA1 is a polymodal channel activated by a variety of mechanisms, including covalent modification of intracellular cysteine residues by electrophilic compounds and non-covalent interactions. Endogenous inflammatory mediators can sensitize the channel through G-protein coupled receptor (GPCR) signaling pathways involving Phospholipase C (PLC). Upon activation, the influx of cations, primarily Ca2+ and Na+, leads to depolarization of the neuron and the transmission of a pain signal. This compound is designed to be a potent and selective inhibitor of the TRPA1 channel, thereby blocking the downstream signaling cascade.

Figure 1. TRPA1 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary of Known TRPA1 Antagonists

The following table summarizes the in vitro potency of several well-characterized TRPA1 antagonists for comparative purposes.

| Antagonist | Agonist Used | Assay Type | Cell Line | IC50 (nM) | Reference |

| AZ465 | Zinc (100 µM) | Calcium Influx | HEK293-hTRPA1 | 85 | |

| AZ465 | CS (10 nM) | Calcium Influx | HEK293-hTRPA1 | 20 | |

| AMG0902 | AITC | Not Specified | Rat TRPA1 | 300 (IC90) | |

| Cardamonin | Cinnamaldehyde | Calcium Influx | HEK293/TRPA1 | 454 | |

| A-967079 | Not Specified | Ca2+ Assay | Not Specified | 67 |

Experimental Protocols

In Vitro Characterization: Calcium Influx Assay

This protocol details the measurement of TRPA1 antagonist activity using a fluorescent imaging plate reader (FLIPR) to monitor intracellular calcium levels.

1. Cell Culture and Plating:

-

Culture human TRPA1-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For inducible expression systems, add the appropriate inducing agent (e.g., 1 µg/mL doxycycline) 24-48 hours prior to the assay.

-